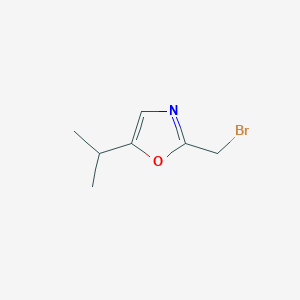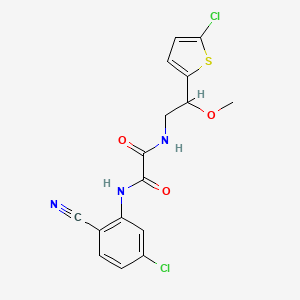![molecular formula C16H17NO4S B2700026 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid CAS No. 884990-58-3](/img/structure/B2700026.png)
3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid” is a chemical compound with the CAS Number: 325746-17-6 . It has a molecular weight of 305.35 . It is usually available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-[(2,4-dimethylanilino)sulfonyl]benzoic acid . The InChI code for this compound is 1S/C15H15NO4S/c1-10-6-7-14 (11 (2)8-10)16-21 (19,20)13-5-3-4-12 (9-13)15 (17)18/h3-9,16H,1-2H3, (H,17,18) .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 305.35 and a molecular formula of C15H15NO4S .Wissenschaftliche Forschungsanwendungen
Structural Analysis and Crystallography
Studies have examined the molecular and crystal structure of compounds with similar sulfamoyl and methylbenzoate groups. For example, the structural analysis of related herbicides and organic compounds revealed insights into the orientation and interactions between different molecular groups, highlighting the role of intramolecular forces in determining molecular shape and stability. These findings are crucial for understanding the physical and chemical properties of such compounds, including 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid, and their potential applications in various fields (Mereiter, 2011).
Synthetic Methods and Chemical Reactivity
Research on the synthesis and reactivity of sulfamoyl azides and related compounds provides valuable insights into the chemical behavior and potential applications of this compound. These studies have identified efficient methods for generating sulfamoyl-containing molecules and explored their reactions with various organic substrates, offering a foundation for developing novel synthetic routes and compounds with potential industrial and pharmaceutical applications (Culhane & Fokin, 2011).
Applications in Sensing and Material Science
Investigations into lanthanide metal-organic frameworks incorporating dimethylphenyl-imidazole groups have demonstrated the potential of such structures for luminescence sensing and selective chemical detection. These studies suggest applications for compounds like this compound in the development of advanced sensing materials and devices, capable of detecting specific chemical substances with high sensitivity and selectivity (Shi et al., 2015).
Environmental and Catalytic Studies
Research on the biotransformation of sulfur-containing organic molecules by microbial activity provides insights into the environmental fate and potential biotechnological applications of compounds similar to this compound. These studies highlight the ability of specific bacteria to metabolize and transform such compounds, offering possibilities for their use in bioremediation processes and the development of green technologies (Kropp et al., 1996).
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
3-[(2,4-dimethylphenyl)sulfamoyl]-4-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-10-4-7-14(12(3)8-10)17-22(20,21)15-9-13(16(18)19)6-5-11(15)2/h4-9,17H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMLOIAVGOMPKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide](/img/structure/B2699945.png)

![2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide](/img/structure/B2699948.png)


![N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2699953.png)

![2-[[5-Phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethanol](/img/structure/B2699956.png)




![4-methyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylthiazole-5-carboxamide](/img/structure/B2699966.png)